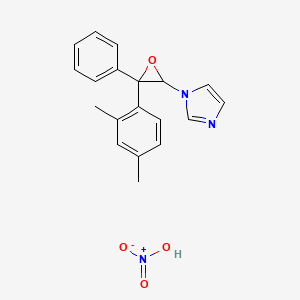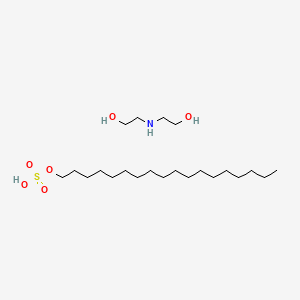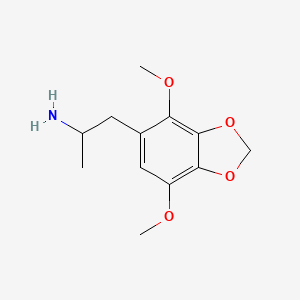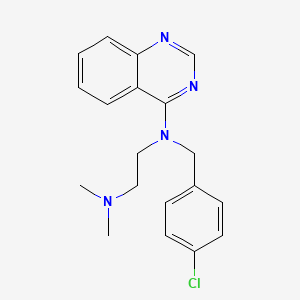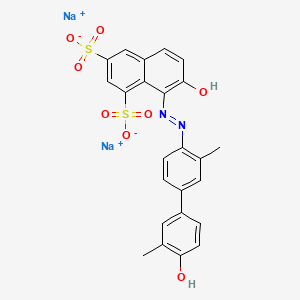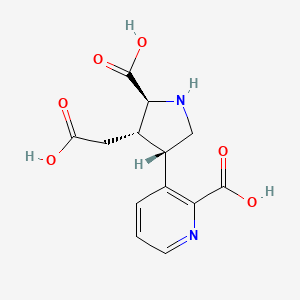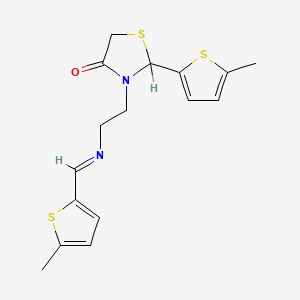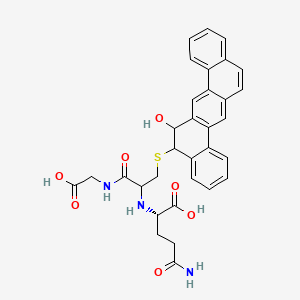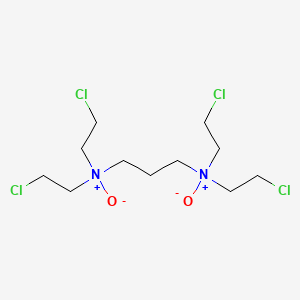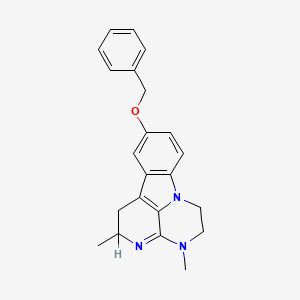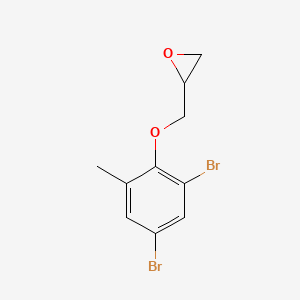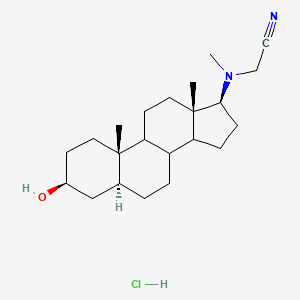
Bis(1-methylethyl) (chloro(hydroxyimino)methyl)phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(1-methylethyl) (chloro(hydroxyimino)methyl)phosphonate is an organophosphorus compound with the molecular formula C7H15ClNO4P It is known for its unique chemical structure, which includes a phosphonate group, a chloro(hydroxyimino)methyl group, and two isopropyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(1-methylethyl) (chloro(hydroxyimino)methyl)phosphonate typically involves the reaction of phosphonic acid derivatives with appropriate chlorinating and hydroxyimino agents. One common method includes the reaction of diisopropyl phosphite with chloral hydrate and hydroxylamine hydrochloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane at low temperatures to ensure the stability of the intermediate products.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity. This might involve the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
Bis(1-methylethyl) (chloro(hydroxyimino)methyl)phosphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the chloro(hydroxyimino)methyl group to an amine group.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.
Major Products
The major products formed from these reactions include various phosphonic acid derivatives, amine-substituted phosphonates, and thiophosphonates.
Scientific Research Applications
Bis(1-methylethyl) (chloro(hydroxyimino)methyl)phosphonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphonate esters and related compounds.
Medicine: Research is ongoing into its potential use as a therapeutic agent, particularly in the treatment of bacterial infections and as an antiviral agent.
Industry: It is used in the production of flame retardants, plasticizers, and as an intermediate in the synthesis of other organophosphorus compounds.
Mechanism of Action
The mechanism of action of Bis(1-methylethyl) (chloro(hydroxyimino)methyl)phosphonate involves its interaction with molecular targets such as enzymes and receptors. The phosphonate group can mimic phosphate groups in biological systems, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition can disrupt biochemical pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Diisopropyl phosphonate
- Diisopropyl hydrogen phosphite
- Diisopropyl phosphite
Uniqueness
Bis(1-methylethyl) (chloro(hydroxyimino)methyl)phosphonate is unique due to the presence of the chloro(hydroxyimino)methyl group, which imparts distinct chemical reactivity and biological activity compared to other similar phosphonate compounds. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
127933-57-7 |
|---|---|
Molecular Formula |
C7H15ClNO4P |
Molecular Weight |
243.62 g/mol |
IUPAC Name |
(1E)-1-di(propan-2-yloxy)phosphoryl-N-hydroxymethanimidoyl chloride |
InChI |
InChI=1S/C7H15ClNO4P/c1-5(2)12-14(11,7(8)9-10)13-6(3)4/h5-6,10H,1-4H3/b9-7- |
InChI Key |
VHIGWDULHKUWOS-CLFYSBASSA-N |
Isomeric SMILES |
CC(C)OP(=O)(/C(=N\O)/Cl)OC(C)C |
Canonical SMILES |
CC(C)OP(=O)(C(=NO)Cl)OC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


